molecular formula C24H28N2O6 B1264339 Platensimycin B1

Platensimycin B1

Numéro de catalogue B1264339
Poids moléculaire: 440.5 g/mol
Clé InChI: KUDPXYYGDAJFNU-OFBLZTNGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Platensimycin B1 is a polycyclic cage that is the benzamide derivative of platensimycin. It is isolated from Streptomyces platensis. It has a role as a metabolite. It is a cyclic ether, a cyclic ketone, a polycyclic cage, a member of benzamides and a member of resorcinols. It derives from a platensimycin.

Applications De Recherche Scientifique

Antibacterial Properties and Mechanism

Platensimycin, including its congener Platensimycin B1, is known for its strong, broad-spectrum antibacterial activity against Gram-positive bacteria. This activity stems from its unique mechanism of action, which involves the selective inhibition of β-ketoacyl-(acyl-carrier-protein (ACP)) synthase I/II (FabF/B) in the fatty acid biosynthesis pathway. This mode of action makes platensimycin particularly effective against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus, and vancomycin-resistant enterococci. Its efficacy has been demonstrated in vivo, showing the ability to eradicate Staphylococcus aureus infection in mice without observed toxicity (Wang et al., 2006).

Chemical Synthesis and Analogues

Research efforts have focused on the total synthesis of platensimycin and its congeners, including Platensimycin B1, to explore their potential in antibiotic development. These synthetic efforts involve constructing a cage-like core structure followed by the attachment of various side chains. The synthesis approaches include both racemic and asymmetric routes, contributing to the development of potentially more effective derivatives through chemical modifications (Nicolaou et al., 2010).

Biosynthetic Pathways

Biosynthetic studies of platensimycin reveal insights into its natural production. For example, the aminobenzoic acid unit in platensimycin is derived from the TCA cycle, and the tetracyclic enone moiety originates from the non-mevalonate MEP terpenoid pathway. Understanding these biosynthetic pathways is crucial for developing new methods of antibiotic production and potentially enhancing yields for clinical applications (Herath et al., 2007).

Potential in Medicine Beyond Antibiotics

Platensimycin B1 has implications beyond its antibacterial properties. For instance, it has been investigated for its antidiabetic and antisteatotic effects, particularly as a selective inhibitor of mammalian fatty acid synthase. This has led to studies exploring its potential in the treatment of metabolic disorders like diabetes and fatty liver in animal models, indicating a broader scope of therapeutic applications (Wu et al., 2011).

Propriétés

Nom du produit

Platensimycin B1

Formule moléculaire

C24H28N2O6

Poids moléculaire

440.5 g/mol

Nom IUPAC

3-[3-[(1S,5S,6R,7S,9S,10S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzamide

InChI

InChI=1S/C24H28N2O6/c1-22(7-6-17(29)26-18-14(27)4-3-13(19(18)30)21(25)31)16(28)5-8-24-10-12-9-15(20(22)24)32-23(12,2)11-24/h3-5,8,12,15,20,27,30H,6-7,9-11H2,1-2H3,(H2,25,31)(H,26,29)/t12-,15+,20+,22-,23+,24+/m1/s1

Clé InChI

KUDPXYYGDAJFNU-OFBLZTNGSA-N

SMILES isomérique

C[C@]12C[C@]34C[C@H]1C[C@@H]([C@H]3[C@](C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)N)O)O2

SMILES canonique

CC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)N)O)O2

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Platensimycin B1
Reactant of Route 2
Platensimycin B1
Reactant of Route 3
Platensimycin B1
Reactant of Route 4
Platensimycin B1
Reactant of Route 5
Platensimycin B1
Reactant of Route 6
Platensimycin B1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.